1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-butanol
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Overview
Description
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-butanol is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications. The compound’s structure includes a butanol backbone with a phenyl ring substituted with fluoro and trifluoromethyl groups.
Preparation Methods
The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-butanol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(trifluoromethyl)benzene.
Grignard Reaction: The phenyl ring is subjected to a Grignard reaction with butylmagnesium bromide to introduce the butanol moiety.
Hydrolysis: The intermediate product is then hydrolyzed to yield the final compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation with catalysts such as palladium on carbon.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often requiring strong bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium.
Scientific Research Applications
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-butanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-butanol involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to changes in enzyme activity, receptor signaling, and cellular responses.
Comparison with Similar Compounds
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-butanol can be compared with other similar compounds, such as:
1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol: This compound has a shorter carbon chain but shares similar chemical properties and applications.
1-[3-Fluoro-5-(trifluoromethyl)phenyl]methanol: With an even shorter chain, this compound is used in similar research and industrial contexts.
3-Fluoro-5-(trifluoromethyl)benzene: This precursor compound lacks the butanol moiety but is crucial in the synthesis of more complex derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4O/c1-2-3-10(16)7-4-8(11(13,14)15)6-9(12)5-7/h4-6,10,16H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPOAPDCIXWPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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